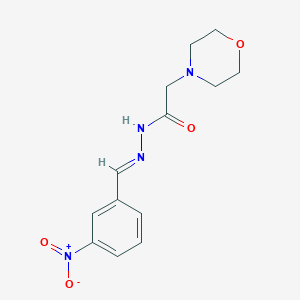

![molecular formula C15H18N2O3S2 B5559512 4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of similar compounds involves nucleophilic substitution reactions and the employment of sulfonamide moieties, which are crucial for imparting specific biological activities and chemical properties. For instance, the synthesis of sulfonamide derivatives has been reported, showing the importance of the sulfonamide group in these compounds (Ghorab et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those similar to 4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide, has been elucidated using techniques like X-ray crystallography. These studies highlight the configuration and conformation of the molecules, revealing the arrangement of sulfonamide groups and other substituents which significantly influence their chemical behavior and potential applications (Erturk et al., 2016).

Chemical Reactions and Properties

Research into the chemical reactions of sulfonamide compounds demonstrates their versatility in forming various heterocyclic structures and engaging in reactions leading to novel compounds with potential biological activities. Studies have shown that these compounds can undergo reactions to form thiadiazoles, oxathiazoles, and acrylamidines, showcasing the diversity of chemical transformations possible with sulfonamide derivatives (Tornus et al., 1996).

Wissenschaftliche Forschungsanwendungen

Fluorescent Molecular Probes

One notable application of related compounds involves the development of fluorescent molecular probes. For instance, derivatives embodying dimethylamino and sulfonyl groups have been synthesized, showcasing strong solvent-dependent fluorescence. Such properties are crucial for creating ultrasensitive probes for biological research, enabling the study of complex biological events and processes due to their strong fluorescence-environment dependence, long emission wavelengths, and high quantum yields (Diwu et al., 1997).

Analytical Chemistry Applications

In analytical chemistry, derivatives like 4'-Dimethylaminoazobenzene-4-sulfonyl chloride have been utilized for detecting amino acids at picomolar levels. This has facilitated advancements in single-column reverse-phase high-performance liquid chromatography, enabling the resolution and analysis of modified amino acids, which is vital for understanding the composition of proteins and peptides (Malencik et al., 1990).

Medicinal Chemistry and Drug Design

The exploration of sulfonamide derivatives, including compounds exhibiting tautomeric behavior, has provided valuable insights into their pharmaceutical and biological activities. Such studies are foundational for drug design, especially in bioorganics and medicinal chemistry, where molecular conformation significantly impacts therapeutic efficacy (Erturk et al., 2016).

Antimicrobial Studies

Research into novel sulfonamide derivatives has shown promising antimicrobial activities. For example, certain compounds have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, offering potential new avenues for antibiotic development (Ghorab et al., 2017).

Material Science

In material science, compounds with sulfonamide groups have been utilized in the synthesis of new polymers, such as aromatic polyamides based on ether-sulfone-dicarboxylic acids. These polymers exhibit desirable properties like high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Hsiao & Huang, 1997).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-phenylethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-17(2)22(19,20)13-10-14(21-11-13)15(18)16-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSHASXQYSRBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(2-phenylethyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)

![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)

![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)

![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)